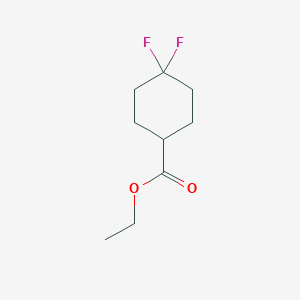

Ethyl 4,4-difluorocyclohexanecarboxylate

カタログ番号 B063153

分子量: 192.2 g/mol

InChIキー: HZZDWLBBNSDYQM-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US09382228B2

Procedure details

A solution of triethylamine trihydrofluoride (0.479 mL, 2.94 mmol) in DCE (6 mL) at RT was treated with XtalFluor-M (1.071 g, 4.41 mmol) followed by ethyl 4-oxocyclohexanecarboxylate (0.500 g, 2.94 mmol) and the mixture heated to reflux for 2.5 h. The mixture was cooled to RT, treated with satd. NaHCO3 and stirred overnight. The mixture was diluted with DCM, the layers separated, the aqueous layer extracted with additional DCM (1×) and the combined organics were dried over MgSO4 and filtered through a small pad of silica gel, rinsing well with DCM. The filtrate was concentrated to dryness and purified via silica gel chromatography (DCM/Hex) to afford ethyl 4,4-difluorocyclohexanecarboxylate (390 mg, 69%) as a colorless oil. 1H NMR (400 MHz, DMSO-d6): δ 4.05 (q, J=7.1 Hz, 2H), 2.49 (m, 1H), 2.02-1.77 (m, 6H), 1.65-1.50 (m, 2H), 1.16 (t, J=7.1 Hz, 3H).

Yield

69%

Identifiers

|

REACTION_CXSMILES

|

[FH:1].[FH:2].F.C(N(CC)CC)C.O=[C:12]1[CH2:17][CH2:16][CH:15]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH2:14][CH2:13]1.C([O-])(O)=O.[Na+]>ClCCCl.C(Cl)Cl>[F:1][C:12]1([F:2])[CH2:17][CH2:16][CH:15]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH2:14][CH2:13]1 |f:0.1.2.3,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.479 mL

|

|

Type

|

reactant

|

|

Smiles

|

F.F.F.C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

6 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCCl

|

Step Two

|

Name

|

|

|

Quantity

|

0.5 g

|

|

Type

|

reactant

|

|

Smiles

|

O=C1CCC(CC1)C(=O)OCC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(O)[O-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for 2.5 h

|

|

Duration

|

2.5 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with satd

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the layers separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer extracted with additional DCM (1×)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the combined organics were dried over MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a small pad of silica gel

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsing well with DCM

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated to dryness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified via silica gel chromatography (DCM/Hex)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1(CCC(CC1)C(=O)OCC)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 390 mg | |

| YIELD: PERCENTYIELD | 69% | |

| YIELD: CALCULATEDPERCENTYIELD | 69% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |